molecular formula C19H24N4O2 B1679287 Pentamidine CAS No. 100-33-4

Pentamidine

Cat. No. B1679287
CAS RN: 100-33-4
M. Wt: 340.4 g/mol
InChI Key: XDRYMKDFEDOLFX-UHFFFAOYSA-N
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Description

Pentamidine is an antifungal medication that fights infections caused by fungus . It is used to prevent and treat pneumonia caused by Pneumocystis jiroveci (carinii) . It may also be used for purposes not listed in the medication guide .


Synthesis Analysis

Pentamidine has been identified as an outer membrane disrupting synergist that potentiates erythromycin, rifampicin, and novobiocin against Gram-negative bacteria . A broader panel of bis-amidines inspired by pentamidine has been designed, synthesized, and evaluated .


Molecular Structure Analysis

Pentamidine is an aromatic diamidine, and is known to have activity against Pneumocystis carinii .


Chemical Reactions Analysis

Pentamidine has been identified as an outer membrane disrupting synergist that potentiates erythromycin, rifampicin, and novobiocin against Gram-negative bacteria . The study also described a preliminary structure-activity relationship using commercially available pentamidine analogues .


Physical And Chemical Properties Analysis

Pentamidine is a solid with a melting point of 186 °C . It is completely water-soluble at 25 °C (0.0236 mg/mL, predicted) with a logP of 4 (experimental) and a pKa of 12.13 (predicted) .

Scientific Research Applications

2. Effect on Oxidative Phosphorylation Pentamidine is shown to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria. This effect involves releasing respiratory control and enhancing ATPase activity, influenced by pentamidine's concentration and the presence of inorganic phosphate. This property of pentamidine indicates a specific biochemical interaction impacting mitochondrial function (Moreno, 1996).

3. Anticancer Properties Pentamidine reduces the expression of hypoxia-inducible factor-1α in cancer cells, such as DU145 prostate cancer and MDA-MB-231 breast cancer cells. It inhibits HIF-1α protein translation and enhances protein degradation. This suggests that pentamidine might have potential as a cancer therapeutic agent (Jung et al., 2011).

4. Transport and Resistance Mechanisms in Parasites Pentamidine's transport and resistance mechanisms have been studied in parasites like Trypanosoma brucei and Leishmania. The pentamidine transport system in T. brucei shows specificity for the aromatic amidine moiety, with implications for drug resistance. PRP1 (pentamidine resistance protein 1) in Leishmania species confers resistance to pentamidine, highlighting the importance of transporter proteins in the effectiveness and resistance mechanisms of this drug (Damper & Patton, 1976) (Coelho et al., 2007).

5. Activity Against Tropheryma Whipplei Pentamidine exhibits in vitro activity against Tropheryma whipplei, the causative agent of Whipple's disease. This demonstrates pentamidine's potential as an alternative treatment for this chronic disease, expanding its therapeutic scope beyond protozoal infections (Rolain et al., 2011).

6. Transport at the Blood-Brain Barrier Studies on the transport of pentamidine at the human and mouse blood-brain barrier reveal that Organic Cation Transporter 1 (OCT1) plays a role in its transport. This highlights the complexity of pentamidine's interactions with transporters at the BBB and its limited entry into the brain, which is crucial for developing therapies for CNS-stage Human African Trypanosomiasis (HAT) (Sekhar et al., 2017).

7. Prodrug Development Efforts to improve pentamidine's properties, such as oral bioavailability and CNS penetration, led to the development of new prodrugs. These prodrugs are synthesized and characterized to enhance the delivery and efficacy of pentamidine, especially for treating protozoal diseases (Kotthaus et al., 2011).

8. Pharmacologic Aspects The pharmacologic effects of pentamidine, such as its interaction with nucleotides and nucleic acids, as well as its inhibition of dihydrofolate reductase, provide insights into its mechanism of action against various pathogens and its potential tissue toxicity. Understanding these aspects is crucial for its clinical application and managing adverse effects (Waalkes & Makulu, 1976).

9. Biotransformation and Metabolic Studies Research on the biotransformation and metabolic pathways of pentamidine and its prodrugs, like diacetyldiamidoximeester, sheds light on its pharmacokinetics. This includes understanding the enzymatic activation and distribution of pentamidine, which is vital for optimizing its clinical efficacy and reducing adverse effects (Clement et al., 2006).

Safety And Hazards

Pentamidine may cause serious side effects including wheezing, choking, or other breathing problems after using this medication with a nebulizer; a light-headed feeling, like you might pass out; fast or uneven heart rate; painful or difficult urination; confusion, hallucinations; pain, burning, irritation, or skin changes where the injection was given; worsening symptoms, or signs of a new infection (fever, cough, trouble breathing, night sweats); a blood cell disorder . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

In recent years, Pentamidine has been proposed as a novel potential drug candidate for the treatment of mental illnesses, myotonic dystrophy, diabetes, and tumors . Aerosolized pentamidine, on the basis of early clinical results, convenience, and low toxicity, is being used extensively to prevent Pneumocystis pneumonia in individuals at high risk .

properties

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
Source PubChem
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InChI

InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDRYMKDFEDOLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
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Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7023431
Record name Pentamidine
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Molecular Weight

340.4 g/mol
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Physical Description

Solid
Record name Pentamidine
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Solubility

Complete, Mol wt: 592.69. Hygroscopic, very bitter crystals, mp approx 180 °C. Slight butyric odor. Sol in water (approx 1 in 10 at 25 °C, approx 1 in 4 at 100 °C); sol in glycerol, more readily on warming; slightly sol in alcohol. Insol in ether, acetone, chloroform, liq petr. pH of a 5% w/v soln in water: 4.5 to 6.5. /Isethioante/, 2.36e-02 g/L
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Mechanism of Action

The mode of action of pentamidine is not fully understood. It is thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins., ... Up to now, it has been thought that therapeutic compounds causing QT prolongation are associated with direct block of the cardiac potassium channel human ether a-go-go-related gene (hERG), which encodes the alpha subunit of cardiac I(Kr) currents. /The authors/ show that pentamidine has no acute effects on currents produced by hERG, KvLQT1/mink, Kv4.3, or SCNA5. Cardiac calcium currents and the guinea pig cardiac action potential were also not affected. After overnight exposure, however, pentamidine reduced hERG currents and inhibited trafficking and maturation of hERG with IC(50) values of 5 to 8 uM similar to therapeutic concentrations. Surface expression determined in a chemiluminescence assay was reduced on exposure to 10, 30, and 100 uM pentamidine by about 30, 40, and 70%, respectively. These effects were specific for hERG since expression of hKv1.5, KvLQT1/minK, and Kv4.3 was not altered. In isolated guinea pig ventricular myocytes, 10 uM pentamidine prolonged action potential duration APD(90) from 374.3 or + or - 57.1 to 893.9 + or - 86.2 ms on overnight incubation. I(Kr) tail current density was reduced from 0.61 + or - 0.09 to 0.39 + or - 0.04 pA/pF. /The authors/ conclude that pentamidine prolongs the cardiac action potential by block of hERG trafficking and reduction of the number of functional hERG channels at the cell surface. /The authors/ propose that pentamidine, like arsenic trioxide, produces QT prolongation and torsades de pointes in patients by inhibition of hERG trafficking., ... Inhibition in vitro of trypanosomal mitochondrial topoisomerase II and plasma Ca+2, Mg+2-ATPase also has been reported ... Pentamidine promotes linearization of trypanosome kinetoplast DNA, consistent with its being a type II topoisomerase inhibitor ... The drug also inhibits ATP-dependent topoisomerases in extracts of Pneumocystis carinii ..., Not clearly defined; pentamidine may interfere with incorporation of nucleotides into RNA and DNA and inhibit oxidative phosphorylation and biosynthesis of DNA, RNA, protein, and phospholipid; may also interfere with folate transformation., ... The cytotoxic properties of pentamidine isethionate (2) towards the promastigotes of the protozoan parasite Leishmania infantum /was determined/. The leishmanicidal activity of 2 was 60 times higher after 72 hr of incubation than that of cisplatin. The pentamidine salt 2 induced a higher amount of programmed cell death (PCD) than cisplatin, which is associated with inhibition of DNA synthesis and cell-cycle arrest in the G2/M phase. Circular dichroism (CD) data indicate that binding of 2 to calf-thymus DNA (CT-DNA) induces conformational changes in the DNA double helix, consistent with a B-->A transition. Moreover, the interaction of 2 with ubiquitin led to a 6% increase in the beta-sheet content of the protein as observed by CD spectroscopy. Fluorescence-spectroscopy studies agreed with the CD data, showing that the pentamidine portion of 2 induces a significant decrease in the fluorescence of the Ub residues Phe4 and Phe45 located on the beta-cluster of the molecule, but not of Tyr59 on the alpha-cluster. These data indicate that pentamidine specifically modifies the beta-cluster, i.e., the 'basic face' of ubiquitin. ... /The/ results suggest that the biochemical mechanism of action of pentamidine may be a consequence of its dual binding to DNA and proteins., In this work pentamidine is shown to exhibit characteristics of a cationic uncoupler of oxidative phosphorylation in isolated rat liver mitochondria: it released respiratory control, enhanced the latent ATPase activity, and released the inhibition of State 3 respiration by oligomycin. Maximal stimulation of respiration and ATPase activity was observed at a concentration of pentamidine of 200-300 microM. Higher concentrations had an inhibitory effect on mitochondrial respiration. As it happens with other cationic uncouplers, the uncoupling effect of pentamidine required inorganic phosphate. Pentamidine-induced uncoupling of oxidative phosphorylation was accompanied by an efflux of Ca2+ from the mitochondria and partial collapse of the mitochondrial membrane potential.
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Product Name

Pentamidine

Color/Form

Crystallizes as colorless plates from water

CAS RN

100-33-4
Record name Pentamidine
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Melting Point

Decomposes at 186 °C, 186.0 °C (decomposes)
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Synthesis routes and methods

Procedure details

Efflux pump inhibitory activity of propamidine, dibromopropamidine, and hexamidine was confirmed in Leu-Nap accumulation assays. The uptake of Leu-Nap (100 μg/ml) by PAM1723 (FIGS. 10A, C, and E) or PAM1626 (FIGS. 10B, D, and F) cells was studied in the presence of various concentrations of propamidine (0 μg/ml to 160 μg/ml), dibromopropamidine (0 to μg/ml to 40 μg/ml), and hexamidine (0 μg/ml to 40 μg/ml), respectively. All three compounds were capable of completely inhibiting the MexAB-OprM-mediated efflux of Leu-Nap from the strain overexpressing this pump. The rate of Leu-NAp uptake into PAM1626, and PAM1723, in the presence of 160 μg/ml propamidine, 20 μg/ml of dibromoproapmidine, and 20 μg/ml of hexamidine was the same.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48,400
Citations
M Sands, MA Kron, RB Brown - Reviews of infectious diseases, 1985 - academic.oup.com
… pentamidine intracellularly, and the drug may then interfere with DNA biosynthetics. However, pentamidine … The pharmacokinetics of pentamidine has been incompletely studied in …
Number of citations: 458 academic.oup.com
PG Bray, MP Barrett, SA Ward, HP de Koning - Trends in parasitology, 2003 - cell.com
Diamidines, and pentamidine in particular, have a long history as valuable chemotherapeutic agents against infectious disease. Their selectivity is due mostly to selective accumulation …
Number of citations: 320 www.cell.com
B Wispelwey, RD Pearson - Infection Control & Hospital …, 1991 - cambridge.org
With the advent of the acquired immunodeficiency syndrome (AIDS), the therapeutic importance of pentamidine isethionate has increased greatly. This review summarizes the …
Number of citations: 41 www.cambridge.org
MK Pathak, D Dhawan, DJ Lindner, EC Borden… - Molecular cancer …, 2002 - AACR
… In this report, we demonstrate for the first time that pentamidine is … Pentamidine inhibits PTP1B and may potentiate cytokine signaling via this Jak PTPase (35). Interestingly, pentamidine …
Number of citations: 186 aacrjournals.org
J Soto-Mancipe, M Grogl… - Clinical Infectious …, 1993 - academic.oup.com
… Four of the 23 pentamidine-treated patients who ultimately … who were administered 2 mg of pentamidine/kg every other day for … This study demonstrates that pentamidine (2 mg/kg every …
Number of citations: 146 academic.oup.com
M Basselin, H Denise, GH Coombs… - Antimicrobial agents …, 2002 - Am Soc Microbiol
… of pentamidine in L. mexicana and its efflux relate to pentamidine resistance in these parasites. … Uptake of 0.25 μM pentamidine was measured over 3 h in pentamidine-resistant L. …
Number of citations: 197 journals.asm.org
N Baker, HP de Koning, P Mäser, D Horn - Trends in parasitology, 2013 - cell.com
Melarsoprol and pentamidine represent the two main classes of drugs, the arsenicals and diamidines, historically used to treat the diseases caused by African trypanosomes: sleeping …
Number of citations: 291 www.cell.com
I Andreana, V Bincoletto, P Milla, F Dosio… - Drug Delivery and …, 2022 - Springer
Pentamidine (PTM), which is a diamine that is widely known for its antimicrobial activity, is a very interesting drug whose mechanism of action is not fully understood. In recent years, …
Number of citations: 10 link.springer.com
KJ Edwards, TC Jenkins, S Neidle - Biochemistry, 1992 - ACS Publications
… More recently, pentamidine has been found to have activity against the Pneumocystis carinii pathogen and has found extensive clinical use in the treatment of P. carinii pneumonia, the …
Number of citations: 244 pubs.acs.org
M Del Poeta, WA Schell, CC Dykstra… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… dicationic aromatic compounds related to pentamidine (Table 1)… In addition, pentamidine has previously been reported to … of pentamidine (Table 1), metabolites of pentamidine (Table 2), …
Number of citations: 293 journals.asm.org

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